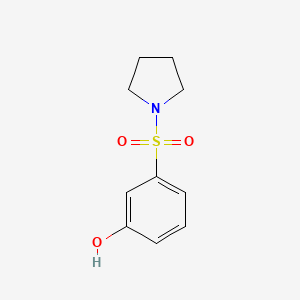

3-(Pyrrolidine-1-sulfonyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Pyrrolidine-1-sulfonyl)phenol” is a chemical compound with the CAS Number: 1082569-64-9 . It has a molecular weight of 227.28 and its IUPAC name is 3-(1-pyrrolidinylsulfonyl)phenol .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “3-(Pyrrolidine-1-sulfonyl)phenol”, can be achieved through two main strategies :- Ring construction from different cyclic or acyclic precursors .

- Functionalization of preformed pyrrolidine rings, such as proline derivatives .

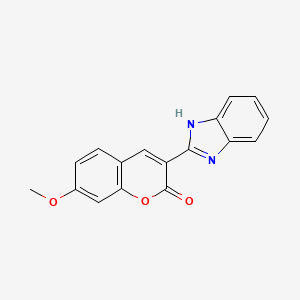

Molecular Structure Analysis

The molecular structure of “3-(Pyrrolidine-1-sulfonyl)phenol” is represented by the linear formula: C10H13NO3S . The five-membered pyrrolidine ring in this compound is a nitrogen heterocycle widely used by medicinal chemists .Chemical Reactions Analysis

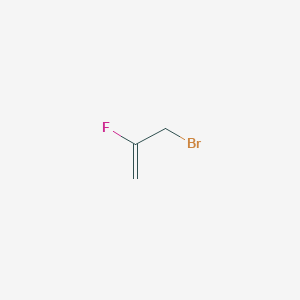

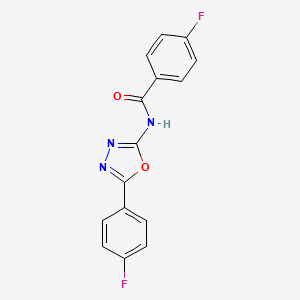

The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific compound and conditions. For instance, fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides have shown better in vitro potency .Applications De Recherche Scientifique

Acid-Mediated C–N Bond Cleavage

An innovative application involves the acid-mediated C–N bond cleavage in 1-sulfonylpyrrolidines in the presence of phenols. This reaction, occurring under mild conditions, provides an efficient route to dibenzoxanthenes, diarylbutanes, and resorcinarenes with a sulfonylamide moiety. Such compounds are otherwise challenging to access and were previously unknown, showcasing the compound's utility in expanding the repertoire of organic synthesis (Gazizov et al., 2017).

Palladium-Catalyzed Ortho-Sulfonylation

Another notable application is the palladium-catalyzed direct sulfonylation of 2-aryloxypyridines at the ortho-position of the benzene ring. This method, which uses 2-pyridyloxyl as the directing group and sulfonyl chlorides as sulfonylation reagents, is applicable to both electron-rich and electron-deficient substrates. The resulting ortho-sulfonylated phenols can be synthesized efficiently from the sulfonylation product by removing the pyridyl group, highlighting the compound's role in selective functionalization of aromatic compounds (Xu et al., 2015).

Supramolecular Chemistry

3-(Pyrrolidine-1-sulfonyl)phenol also finds applications in supramolecular chemistry. For instance, its derivatives have been involved in the study of water-soluble inclusion complexes of macrocyclic p-sulfonatocalix[5]arene. These complexes demonstrate the host molecule's capacity to encapsulate guest species, such as water molecules and pyridine N-oxide, via strong hydrogen bonds. This behavior highlights the compound's potential in creating complex molecular architectures and studying host-guest interactions (Steed et al., 1995).

Orientations Futures

Mécanisme D'action

Target of Action

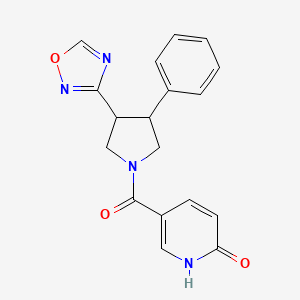

Compounds with a pyrrolidine ring have been reported to interact with various targets, including rorγt and pregnane x receptor (pxr) . The PXR upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Mode of Action

Pyrrolidine compounds have been shown to interact with their targets in a stereo-selective manner . The spatial orientation of substituents and the different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Result of Action

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It is known that the biological profile of drug candidates can be influenced by the different binding mode to enantioselective proteins .

Propriétés

IUPAC Name |

3-pyrrolidin-1-ylsulfonylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c12-9-4-3-5-10(8-9)15(13,14)11-6-1-2-7-11/h3-5,8,12H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAURKJLWCXKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrolidine-1-sulfonyl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B2832138.png)

![Methyl 5-chloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2832148.png)

![Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2832150.png)

![(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2832154.png)